5-ethynyl-2-methoxybenzoic acid
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Overview
Description
5-Ethynyl-2-methoxybenzoic acid: is an organic compound with the molecular formula C10H8O3 It is a derivative of benzoic acid, featuring an ethynyl group at the 5-position and a methoxy group at the 2-position
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds, such as 5-ethynyl-2-methoxybenzoic acid, can undergo reactions like free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzylic compounds can undergo SN1 or SN2 reactions, which involve the formation of a resonance-stabilized carbocation . This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
The specific metabolic pathways involving this compound are not well characterized. Benzoic acids, which are structurally similar, are known to be involved in the shikimate and phenylpropanoid pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-2-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxybenzoic acid.
Bromination: The 5-position of the aromatic ring is brominated using bromine or a brominating agent.
Sonogashira Coupling: The brominated intermediate undergoes a Sonogashira coupling reaction with an acetylene derivative to introduce the ethynyl group at the 5-position.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.
Major Products:
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 5-ethenyl-2-methoxybenzoic acid or 5-ethyl-2-methoxybenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: 5-Ethynyl-2-methoxybenzoic acid is used as a building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in drug development.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-ethynyl-2-methoxybenzoic acid and its derivatives involves interactions with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the methoxy group can engage in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
2-Methoxybenzoic acid: Lacks the ethynyl group, resulting in different chemical reactivity and biological activity.
5-Ethynylbenzoic acid: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
5-Ethynyl-2-hydroxybenzoic acid: Features a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding capabilities.
Uniqueness: 5-Ethynyl-2-methoxybenzoic acid is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
2648965-66-4 |
---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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